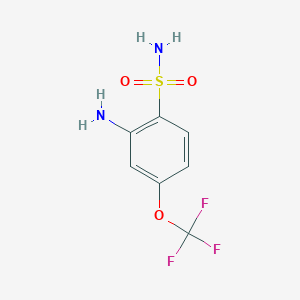![molecular formula C24H33NO B14069209 (E)-1-[4-(Hexyloxy)phenyl]-N-(4-pentylphenyl)methanimine CAS No. 101515-22-4](/img/structure/B14069209.png)
(E)-1-[4-(Hexyloxy)phenyl]-N-(4-pentylphenyl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-[4-(Hexyloxy)phenyl]-N-(4-pentylphenyl)methanimine is an organic compound that belongs to the class of imines It features a methanimine group bonded to a phenyl ring substituted with a hexyloxy group and another phenyl ring substituted with a pentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(Hexyloxy)phenyl]-N-(4-pentylphenyl)methanimine typically involves the condensation reaction between 4-(hexyloxy)benzaldehyde and 4-pentylaniline. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the imine bond. A common method involves using a dehydrating agent such as molecular sieves or anhydrous sodium sulfate to facilitate the formation of the imine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[4-(Hexyloxy)phenyl]-N-(4-pentylphenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and conditions such as elevated temperatures.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
(E)-1-[4-(Hexyloxy)phenyl]-N-(4-pentylphenyl)methanimine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of (E)-1-[4-(Hexyloxy)phenyl]-N-(4-pentylphenyl)methanimine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The phenyl rings may also engage in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-[4-(Methoxy)phenyl]-N-(4-pentylphenyl)methanimine
- (E)-1-[4-(Butoxy)phenyl]-N-(4-pentylphenyl)methanimine
- (E)-1-[4-(Hexyloxy)phenyl]-N-(4-butylphenyl)methanimine
Uniqueness
(E)-1-[4-(Hexyloxy)phenyl]-N-(4-pentylphenyl)methanimine is unique due to the specific combination of the hexyloxy and pentyl substituents on the phenyl rings
Properties
CAS No. |
101515-22-4 |
|---|---|
Molecular Formula |
C24H33NO |
Molecular Weight |
351.5 g/mol |
IUPAC Name |
1-(4-hexoxyphenyl)-N-(4-pentylphenyl)methanimine |
InChI |
InChI=1S/C24H33NO/c1-3-5-7-9-19-26-24-17-13-22(14-18-24)20-25-23-15-11-21(12-16-23)10-8-6-4-2/h11-18,20H,3-10,19H2,1-2H3 |
InChI Key |
PRUPQOILYUQVGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Fluoropyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B14069126.png)

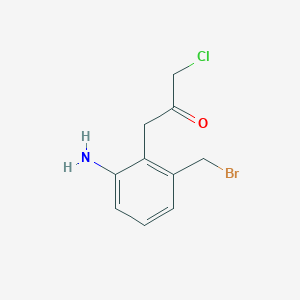
![benzyl N-[1-(methylamino)-3-(oxan-3-yl)propan-2-yl]carbamate](/img/structure/B14069147.png)


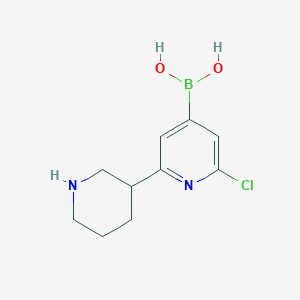
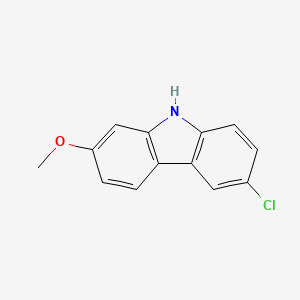

![tert-butyl 5-chloro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B14069168.png)
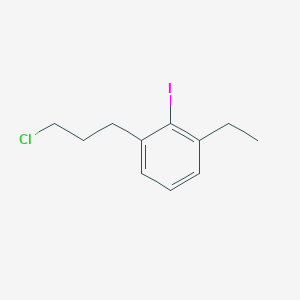
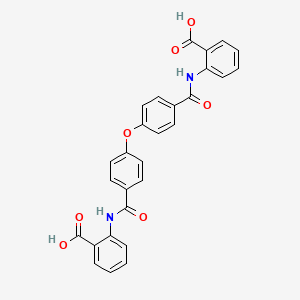
![(1S,15S)-Bicyclo[13.1.0]hexadecan-2-one](/img/structure/B14069187.png)
